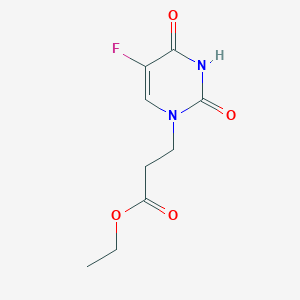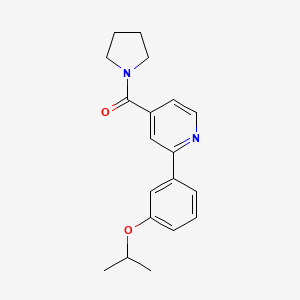![molecular formula C8H13N3O2S B5647444 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB belongs to the class of 1,3,4-thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and immune responses. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of MAPK, which plays a crucial role in the regulation of cell proliferation and apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of PI3K/Akt, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are the main causes of oxidative stress. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including high purity, high yield, and easy synthesis method. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is also stable under various reaction conditions and can be easily analyzed by various analytical techniques such as NMR, HPLC, and MS. However, the main limitation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several potential future directions, including the development of new anti-inflammatory, antioxidant, and anticancer drugs. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new plant growth regulators and antimicrobial agents. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new fluorescent materials. Further studies are needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide and its potential applications in various fields.
Synthesis Methods
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized by reacting 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole with butyric anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds smoothly under mild reaction conditions, and the yield of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is high. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess anticancer properties, which make it a potential candidate for the development of new anticancer drugs.
In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess plant growth-promoting properties, which make it a potential candidate for the development of new plant growth regulators. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antimicrobial agents.
In material science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess fluorescent properties, which make it a potential candidate for the development of new fluorescent materials.
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-4-6(12)9-8-11-10-7(14-8)5-13-2/h3-5H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFRORMVLYBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)

![N~3~-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5647450.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)